molecular formula C18H22N4O2S B12048539 8-(Isopropylthio)-1,3-dimethyl-7-(4-ME-benzyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 476480-15-6

8-(Isopropylthio)-1,3-dimethyl-7-(4-ME-benzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12048539
CAS No.: 476480-15-6
M. Wt: 358.5 g/mol
InChI Key: LZNBKGLVEIORAI-UHFFFAOYSA-N
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Description

8-(Isopropylthio)-1,3-dimethyl-7-(4-ME-benzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes an isopropylthio group, a dimethyl group, and a 4-methylbenzyl group attached to a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Isopropylthio)-1,3-dimethyl-7-(4-ME-benzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: This can be achieved through the cyclization of appropriate intermediates under controlled conditions.

    Introduction of the Isopropylthio Group: This step involves the substitution of a suitable leaving group with an isopropylthio group, often using reagents like isopropylthiol and a base.

    Attachment of the 4-Methylbenzyl Group: This can be done through a nucleophilic substitution reaction, where the purine core reacts with 4-methylbenzyl chloride in the presence of a base.

    Methylation: The final step involves the methylation of the purine core at specific positions using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-(Isopropylthio)-1,3-dimethyl-7-(4-ME-benzyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at specific positions using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced purine derivatives.

    Substitution Products: Substituted purine derivatives with various functional groups.

Scientific Research Applications

8-(Isopropylthio)-1,3-dimethyl-7-(4-ME-benzyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(Isopropylthio)-1,3-dimethyl-7-(4-ME-benzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    8-(Isopropylthio)-1,3-dimethyl-7-benzyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but lacks the 4-methyl group on the benzyl moiety.

    8-(Isopropylthio)-1,3-dimethyl-7-(4-chlorobenzyl)-3,7-dihydro-1H-purine-2,6-dione: Similar structure but has a chlorine atom instead of a methyl group on the benzyl moiety.

Uniqueness

The presence of the 4-methyl group on the benzyl moiety in 8-(Isopropylthio)-1,3-dimethyl-7-(4-ME-benzyl)-3,7-dihydro-1H-purine-2,6-dione may confer unique properties, such as altered binding affinity to molecular targets or different reactivity in chemical reactions. This makes it a valuable compound for specific research and industrial applications.

Properties

CAS No.

476480-15-6

Molecular Formula

C18H22N4O2S

Molecular Weight

358.5 g/mol

IUPAC Name

1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-propan-2-ylsulfanylpurine-2,6-dione

InChI

InChI=1S/C18H22N4O2S/c1-11(2)25-17-19-15-14(16(23)21(5)18(24)20(15)4)22(17)10-13-8-6-12(3)7-9-13/h6-9,11H,10H2,1-5H3

InChI Key

LZNBKGLVEIORAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2SC(C)C)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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